4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a piperidine ring, and a thiadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and alkyl halides. The final step involves the bromination of the benzamide moiety, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidine ring and thiadiazole moiety are crucial for its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to downstream effects that result in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: A related compound with a similar piperidine structure but different functional groups.
N-(piperidine-4-yl) benzamide: Shares the benzamide and piperidine moieties but lacks the thiadiazole ring.
Uniqueness
4-BROMO-N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine and benzamide derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19BrN4OS |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H19BrN4OS/c17-13-6-4-12(5-7-13)15(22)18-16-20-19-14(23-16)8-11-21-9-2-1-3-10-21/h4-7H,1-3,8-11H2,(H,18,20,22) |
InChI Key |
ZXNOJWIAFYDARW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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